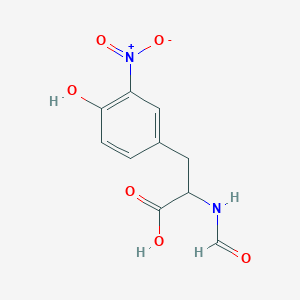![molecular formula C16H25NO5 B5140782 N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5140782.png)
N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate is a chemical compound that is commonly known as Ephedrine. This compound belongs to a group of drugs known as sympathomimetic amines. Ephedrine is a powerful stimulant that has been used in various scientific research applications due to its ability to enhance physical and cognitive performance.
Mécanisme D'action
Ephedrine acts as a sympathomimetic agent by stimulating the release of norepinephrine and dopamine in the brain. Norepinephrine and dopamine are neurotransmitters that are involved in the regulation of mood, attention, and arousal. By increasing the levels of these neurotransmitters, Ephedrine can enhance physical and cognitive performance.
Biochemical and Physiological Effects
Ephedrine has a number of biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and respiratory rate. It can also increase the levels of glucose and fatty acids in the blood, which can provide energy for physical activity. In addition, Ephedrine can reduce appetite and increase metabolism, which can lead to weight loss.
Avantages Et Limitations Des Expériences En Laboratoire
Ephedrine has a number of advantages and limitations for lab experiments. One advantage is that it is a powerful stimulant that can enhance physical and cognitive performance, making it useful for studying the effects of exercise and cognitive tasks. However, Ephedrine can also have side effects such as anxiety, insomnia, and heart palpitations, which can limit its use in certain experiments.
Orientations Futures
For research on Ephedrine include the development of new drugs and the study of its long-term effects on physical and cognitive performance.
Méthodes De Synthèse
Ephedrine can be synthesized through a variety of methods, including the reduction of ephedrone, which is a precursor chemical. The reduction of ephedrone can be achieved through the use of reducing agents such as lithium aluminum hydride or sodium borohydride. Another method for synthesizing Ephedrine is through the condensation of benzaldehyde and nitroethane, followed by reduction with hydrogen gas.
Applications De Recherche Scientifique
Ephedrine has been used in various scientific research applications due to its ability to enhance physical and cognitive performance. In sports, Ephedrine has been used as a performance-enhancing drug due to its ability to increase endurance and reduce fatigue. In addition, Ephedrine has been used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
IUPAC Name |
N-[2-(2-ethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.C2H2O4/c1-5-12-8-6-7-9-13(12)16-11-10-15-14(2,3)4;3-1(4)2(5)6/h6-9,15H,5,10-11H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDWKMCDLNLIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-ethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140699.png)
![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine](/img/structure/B5140710.png)

![1-(4-chlorophenyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5140719.png)

![5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5140734.png)
![N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5140740.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5140746.png)
![5-(methoxymethyl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5140748.png)




